4-(DIMETHYLAMINO)-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)BENZAMIDE
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Overview
Description
4-(DIMETHYLAMINO)-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)BENZAMIDE is a complex organic compound that features a benzamide core substituted with dimethylamino and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DIMETHYLAMINO)-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)BENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the dimethylamino group through a nucleophilic substitution reaction. The thiophene groups can be introduced via a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(DIMETHYLAMINO)-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene groups can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene groups can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.
Scientific Research Applications
4-(DIMETHYLAMINO)-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)BENZAMIDE has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(DIMETHYLAMINO)-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)BENZAMIDE depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the thiophene groups can engage in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
4-(DIMETHYLAMINO)-N-(THIOPHEN-2-YL)BENZAMIDE: Lacks the additional thiophene group and hydroxyl substitution.
N-(THIOPHEN-2-YL)BENZAMIDE: Lacks the dimethylamino group and hydroxyl substitution.
Uniqueness
4-(DIMETHYLAMINO)-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)BENZAMIDE is unique due to the presence of both dimethylamino and thiophene groups, as well as the hydroxyl substitution. These features confer distinct electronic and steric properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-(dimethylamino)-N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S2/c1-21(2)14-7-5-13(6-8-14)19(23)20-12-15-9-10-17(25-15)18(22)16-4-3-11-24-16/h3-11,18,22H,12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIYELALSZHNKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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